molecular formula C18H12Cl2 B3031660 p-Terphenyl, 2,5-dichloro- CAS No. 61576-86-1

p-Terphenyl, 2,5-dichloro-

Cat. No. B3031660
CAS RN: 61576-86-1
M. Wt: 299.2 g/mol
InChI Key: DPVJHIRHOPGIBJ-UHFFFAOYSA-N
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Description

P-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . The specific compound “p-Terphenyl, 2,5-dichloro-” is a variant where the central ring of p-Terphenyls is modified into more oxidized forms .


Synthesis Analysis

The synthesis of p-Terphenyls involves a series of reactions. A powerful inhibitor of TNF- production, vialinin A, was synthesized from sesamol through a series of reactions involving double Suzuki-Miyaura coupling, 2,3-dichloro-5,6-dicyano-1,4-benzoquino (DDQ) mediated de-methoxymethylation and oxidative removal of methylene acetal by lead tetraacetate .


Molecular Structure Analysis

P-Terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions. Lateral benzene rings were usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups at C-3, C-4, C-3″ or/and C-4″ .


Chemical Reactions Analysis

P-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects . This suggests that they participate in a variety of chemical reactions, although specific reactions for “p-Terphenyl, 2,5-dichloro-” are not detailed in the sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “p-Terphenyl, 2,5-dichloro-” include a density of 1.2±0.1 g/cm3, boiling point of 435.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.5±3.0 kJ/mol, flash point of 210.8±18.1 °C, index of refraction of 1.616, molar refractivity of 85.2±0.3 cm3 .

Scientific Research Applications

Optical Device Component

  • Vacuum UV Polarization Spectroscopy : 2,5-Dichloro-p-Terphenyl is utilized in optical devices due to its electronic transitions, which are of interest in applications like wavelength shifters. Studies using synchrotron radiation linear dichroism spectroscopy have explored these electronic transitions, highlighting the material's potential in optical applications (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).

Sterically Demanding Ligands

  • Ligands for Phosphorus Centers : Tetraarylphenyls, including forms of 2,5-Dichloro-p-Terphenyl, are used as sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers. This has implications for creating materials with novel properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Synthesis and Characterization

  • Preparation and NMR Spectroscopy : The preparation and structural elucidation of various polychlorinated terphenyl (PCT) congeners, including 2,5-Dichloro-p-Terphenyl, are significant for understanding their molecular structure and properties. NMR spectroscopy plays a crucial role in this process (Hopf, Carjila, & Ernst, 2007).

Novel Organocatalysts

  • Photoredox Catalysis in Water : Modifying 2,5-Dichloro-p-Terphenyl to include sulfonate groups and an SO2-bridge has led to the creation of novel organocatalysts effective for LED-driven energy and electron transfer photoreactions in water. This indicates the potential of 2,5-Dichloro-p-Terphenyl derivatives in sustainable chemistry applications (Bertrams & Kerzig, 2021).

Safety and Hazards

Exposure to p-Terphenyls can cause irritation to the eyes, skin, and mucous membrane. It can also cause thermal skin burns, headache, and sore throat. In animals, it has been shown to cause liver and kidney damage .

Future Directions

Given the structural diversity and biological activity of p-Terphenyls, more marine-derived p-Terphenyls with novel structures are expected to be found in the future . These compounds usually exhibit cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects, suggesting potential applications in various fields .

properties

IUPAC Name

1,4-dichloro-2-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2/c19-16-10-11-18(20)17(12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVJHIRHOPGIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347864
Record name 1,1':4',1''-Terphenyl, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Terphenyl, 2,5-dichloro-

CAS RN

61576-86-1
Record name 1,1':4',1''-Terphenyl, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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